molecular formula C13H21N3 B11793039 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine

1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine

Cat. No.: B11793039
M. Wt: 219.33 g/mol
InChI Key: GVBYJKSIGGUDSV-UHFFFAOYSA-N
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Description

1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine is a compound with a complex structure that includes a pyridine ring substituted with a piperidine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-methyl-6-(piperidin-1-yl)pyridin-3-ylboronic acid with an appropriate amine under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium iodide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium iodide in acetone or other polar solvents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Organic Synthesis

1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, facilitating advancements in synthetic organic chemistry.

Biochemical Research

The compound is being investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific receptors makes it a candidate for studying receptor-ligand interactions, which is crucial for understanding various biological processes.

Pharmaceutical Development

In medicinal chemistry, this compound is explored for its therapeutic properties. It acts as a precursor in drug development, potentially leading to new treatments for various diseases. Its mechanism of action involves binding to molecular targets, modulating their activity, which could have implications in treating conditions such as metabolic syndrome and central nervous system disorders .

Material Science

The compound is also utilized in developing new materials and as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its unique structural features allow for the creation of innovative compounds with specific functionalities.

Case Studies

Case Study 1: Ligand Interaction Studies
Research conducted on the interaction of this compound with dopamine receptors has shown promising results in modulating receptor activity, suggesting potential applications in treating neurological disorders .

Case Study 2: Drug Development
A study focused on synthesizing derivatives of this compound revealed its efficacy as a precursor for developing novel anti-diabetic agents. The derivatives exhibited significant biological activity in vitro, indicating the compound's potential role in managing type 2 diabetes .

Mechanism of Action

The mechanism of action of 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine is unique due to its specific substitution pattern and the presence of both a piperidine and pyridine ring

Biological Activity

1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in relation to serotonin receptors and neuropharmacological effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

  • Molecular Formula : C13H18N3
  • Molecular Weight : 218.30 g/mol
  • CAS Number : 1289125-45-6

The compound exhibits significant interaction with serotonin receptors, particularly the 5-HT1A receptor. Research has shown that compounds targeting these receptors can influence various physiological processes, including mood regulation and thermoregulation.

1. Serotonin Receptor Modulation

Studies indicate that this compound acts as a partial agonist at the 5-HT1A receptor. This interaction is crucial for its potential antidepressant effects. The following table summarizes the receptor binding affinities observed in various studies:

Study ReferenceReceptor TypeBinding Affinity (IC50)
5-HT1A21 nM
D2 Receptor46 nM
MAO-B26 nM

2. Neuropharmacological Effects

Research indicates that the compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests potential therapeutic applications in conditions such as depression and anxiety.

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The results highlighted its potential as an antidepressant candidate:

  • Model Used : Forced Swim Test (FST)
  • Outcome : Decreased immobility time by approximately 30% compared to saline controls.

Case Study 2: Thermoregulation

Another study investigated the effects of the compound on body temperature regulation through its action on serotonin receptors. The findings suggested that activation of the 5-HT1A receptor led to hypothermic responses, indicating its role in thermoregulation:

  • Experimental Setup : Mice were administered varying doses of the compound.
  • Results : Significant decrease in body temperature observed at higher doses.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

1-(5-methyl-6-piperidin-1-ylpyridin-3-yl)ethanamine

InChI

InChI=1S/C13H21N3/c1-10-8-12(11(2)14)9-15-13(10)16-6-4-3-5-7-16/h8-9,11H,3-7,14H2,1-2H3

InChI Key

GVBYJKSIGGUDSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)C(C)N

Origin of Product

United States

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